molecular formula C9H10N2O B14823895 2-(Dimethylamino)-3-hydroxybenzonitrile

2-(Dimethylamino)-3-hydroxybenzonitrile

Cat. No.: B14823895
M. Wt: 162.19 g/mol
InChI Key: SPLOZWISECBUJL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3-hydroxybenzonitrile is an organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-hydroxybenzonitrile typically involves the introduction of the dimethylamino group and the hydroxy group onto a benzonitrile core. One common method involves the reaction of 3-hydroxybenzonitrile with dimethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 2-(Dimethylamino)-3-oxobenzonitrile.

    Reduction: Formation of 2-(Dimethylamino)-3-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Dimethylamino)-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-hydroxybenzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)benzonitrile
  • 3-Hydroxybenzonitrile
  • 2-(Dimethylamino)-4-hydroxybenzonitrile

Uniqueness

2-(Dimethylamino)-3-hydroxybenzonitrile is unique due to the specific positioning of the dimethylamino and hydroxy groups on the benzonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(dimethylamino)-3-hydroxybenzonitrile

InChI

InChI=1S/C9H10N2O/c1-11(2)9-7(6-10)4-3-5-8(9)12/h3-5,12H,1-2H3

InChI Key

SPLOZWISECBUJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=C1O)C#N

Origin of Product

United States

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